Pan-KRAS-IN-8 is a small molecule inhibitor designed to target the KRAS family of proteins, which are frequently mutated in various cancers, including lung, colorectal, and pancreatic cancers. KRAS proteins function as molecular switches in signaling pathways that regulate cell proliferation and survival. Mutations in KRAS lead to their constitutive activation, driving oncogenic signaling and tumor growth. Pan-KRAS-IN-8 aims to inhibit all variants of mutated KRAS, providing a broader therapeutic approach compared to selective inhibitors that target specific mutations.
Pan-KRAS-IN-8 belongs to a class of compounds known as pan-KRAS inhibitors. These inhibitors are designed to bind non-covalently to the inactive form of KRAS, effectively disabling its oncogenic signaling without the need for covalent modification. The development of pan-KRAS inhibitors is crucial given the prevalence of KRAS mutations across different cancer types and the limitations of existing targeted therapies.
The synthesis of pan-KRAS-IN-8 involves structure-based design optimizations derived from previously identified KRAS inhibitors. Initial compounds were modified by removing covalent warheads found in selective inhibitors like BI-0474. This approach allowed researchers to assess the effects on various KRAS mutants (e.g., G12C, G12D, G12V) using isogenic cell lines. The synthesis process included:
The molecular structure of pan-KRAS-IN-8 reveals a conserved binding pocket that accommodates various KRAS mutations. Key features include:
Pan-KRAS-IN-8 primarily functions through competitive inhibition of nucleotide exchange on KRAS proteins. The mechanism involves:
The mechanism through which pan-KRAS-IN-8 exerts its effects involves:
In cellular assays, pan-KRAS-IN-8 demonstrated significant antiproliferative effects on cancer cell lines harboring different KRAS mutations.
The physical properties of pan-KRAS-IN-8 include:
Chemical properties include:
Relevant data from studies indicate favorable pharmacokinetic properties that enhance its potential as a therapeutic agent.
Pan-KRAS-IN-8 has significant applications in cancer research and therapy:
CAS No.: 1393-87-9
CAS No.:
CAS No.:
CAS No.:
CAS No.: 21692-64-8